molecular formula C28H54N8 B1678892 Plerixafor CAS No. 110078-46-1

Plerixafor

Katalognummer B1678892
CAS-Nummer: 110078-46-1
Molekulargewicht: 502.8 g/mol
InChI-Schlüssel: YIQPUIGJQJDJOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Plerixafor is a hematopoietic stem cell mobilizer. It works by causing certain blood cells to move from the bone marrow to the blood so that they can be removed for transplant . It is used in people with non-Hodgkin’s lymphoma or multiple myeloma .


Synthesis Analysis

Plerixafor was synthesized from bis (3-aminopropyl)ethylene diamine by sulfonylation with p-toluenesulfonyl chloride, cyclization with ethylene bis (p-toluenesulphonate), deprotection with 90% concentrated sulfuric acid to give 1,4,8,11-tetraazacycloteradecane, which was subjected to protection followed by condensation with α, α’-dibromo-p-xylene and then deprotection with an overall yield of about 19% .


Molecular Structure Analysis

Plerixafor is a small organic molecule consisting of two cyclam rings connected by a 1.4-phenylenebis (methylene) linker . The molecular weight is 502.8 g/mol .


Chemical Reactions Analysis

Plerixafor has shown chemical stability under regular storage temperatures and extreme conditions, in terms of concentration (μmol/L), over a study period of 4 weeks .


Physical And Chemical Properties Analysis

The molecular formula of Plerixafor is C28H54N8 and its molecular weight is 502.8 g/mol .

Wissenschaftliche Forschungsanwendungen

Hematopoietic Stem Cell Mobilization

Plerixafor is primarily used to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the bloodstream in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma. This process is crucial for stem cell transplantation, which is a therapeutic approach for these conditions .

Mechanism of Action

The drug functions as a small-molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). By blocking the binding of CXCR4 to its ligand SDF-1α, Plerixafor increases the number of HSCs in peripheral blood, making them available for collection and subsequent transplantation .

Synthesis Methods

Research has been conducted on various methods for synthesizing Plerixafor. This includes studies on the electrochemical properties of its dinickel(II) and dicopper(II) complexes, which are important for understanding the drug’s chemical behavior and potential modifications .

Immunostimulant Properties

As an immunostimulant, Plerixafor has been studied for its potential to enhance the immune response. This could have implications for its use in immunotherapy or as an adjuvant in vaccines to improve their efficacy .

Pharmacokinetics

The pharmacokinetic properties of Plerixafor, such as absorption, distribution, metabolism, and excretion, are important for determining the optimal dosing regimen. It is known to be absorbed quickly after subcutaneous injection and provides a sustained increase in circulating CD34+ cells .

Clinical Trials and Approvals

Plerixafor has undergone various clinical trials that have led to its approval by regulatory agencies like the FDA. These trials have established its safety profile, efficacy, and recommended dosing guidelines for clinical use .

Eigenschaften

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQPUIGJQJDJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869520
Record name Plerixafor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Plerixafor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble
Record name Plerixafor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Plerixafor inhibits the CXCR4 chemokine receptors on CD34+ cells and reversibly blocks binding of the ligand, stromal cell-derived factor-1-alpha (SDF-1α). By blocking the interaction between SDF-1α and CXCR4 with plerixafor, mobilization of progenitor cells is triggered. Filgrastim, a granulocyte-colony stimulating factor, is added to enhance CD34+ cell mobilization, thus increasing the yield of stem cells- an important determinant of graft adequacy.
Record name Plerixafor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Plerixafor

CAS RN

110078-46-1
Record name Plerixafor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110078-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plerixafor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110078461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plerixafor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plerixafor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Plerixafor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PLERIXAFOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S915P5499N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Plerixafor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Plerixafor
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Plerixafor
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Plerixafor
Reactant of Route 4
Reactant of Route 4
Plerixafor
Reactant of Route 5
Reactant of Route 5
Plerixafor
Reactant of Route 6
Plerixafor

Q & A

A: Plerixafor acts as a reversible antagonist of the CXCR4 chemokine receptor, specifically targeting the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1) ,. This interaction typically retains hematopoietic stem cells (HSCs) within the bone marrow microenvironment. By blocking this interaction, plerixafor promotes the release of HSCs into the peripheral blood, facilitating their collection for transplantation ,.

ANone: Plerixafor, also known as AMD3100, has the molecular formula C50H74F12N10O2 and a molecular weight of 1123.2 g/mol. Spectroscopic data, including NMR and mass spectrometry, can be found in the literature and manufacturer's documentation.

ANone: While specific studies on material compatibility are limited, plerixafor is typically formulated for subcutaneous injection. Research suggests that it remains stable under standard storage conditions. Further investigations on compatibility with specific materials or under diverse conditions might be needed for novel applications.

A: Studies have shown that prior treatment with granulocyte colony-stimulating factor (G-CSF) can enhance the mobilization of primitive hematopoietic cells by plerixafor in healthy donors . This suggests a synergistic effect and highlights the importance of mobilization strategy sequencing for optimal results.

A: Research suggests that selectively administering plerixafor to patients with a high risk of poor mobilization, identified by factors like low blood CD34+ cell counts or previous treatment history, can effectively enhance stem cell collection without significantly increasing overall costs . This approach maximizes resource utilization and potentially improves patient outcomes.

A: Several studies have explored different algorithms for plerixafor administration based on factors like peripheral CD34+ cell counts, previous treatment history, and risk factors for poor mobilization ,,. These algorithms aim to personalize treatment, optimize stem cell yields, and potentially reduce unnecessary healthcare costs.

A: While primarily used as a salvage therapy for poor mobilizers, studies have investigated the efficacy of plerixafor as a primary mobilization agent, particularly in high-risk patients. Some research suggests that a risk-based algorithm for plerixafor use can lead to successful mobilization in a single apheresis session , potentially reducing the need for multiple procedures.

A: Research on plerixafor administration at different times, such as 5:00 PM instead of the conventional 10:00 PM, suggests similar efficacy and safety profiles . This flexibility allows for greater patient convenience and ensures compliance without compromising safety.

ANone: Long-term safety data on plerixafor are limited due to its relatively recent introduction and the nature of its use in a specific patient population. Ongoing research and post-marketing surveillance are crucial to assess potential long-term effects, particularly in those undergoing transplantation who may require extended follow-up.

A: Studies suggest that while plerixafor effectively mobilizes HSCs, the collected stem cell products may have lower numbers of colony-forming units (CFUs) per CD34+ cell compared to those mobilized with G-CSF alone . This finding raises questions about potential differences in the long-term repopulating capacity of these cells and warrants further investigation.

A: Research indicates that plerixafor can mobilize various cell populations in addition to HSCs, including myeloid-derived suppressor cells (MDSCs) . Interestingly, grafts enriched with MDSCs have been associated with potential benefits, such as a lower incidence of graft-versus-host disease (GvHD) in preclinical models.

A: Given its mechanism of action, researchers are exploring the potential use of plerixafor in other areas, such as enhancing the delivery of anti-cancer drugs to tumors that express CXCR4 and promoting tissue regeneration by influencing stem cell trafficking. Further preclinical and clinical studies are needed to validate these applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.